molecular formula C16H15IN2S B1444728 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide CAS No. 61327-99-9

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide

Cat. No. B1444728
CAS RN: 61327-99-9
M. Wt: 394.3 g/mol
InChI Key: BNYMEXHZDBZCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzothiazolium derivative with an anilinovinyl group. Benzothiazolium compounds are part of a larger class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . Anilinovinyl refers to an aniline (an organic compound consisting of a phenyl group attached to an amino group) attached to a vinyl group.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or coupling reactions .

Scientific Research Applications

Fluorescent and Chromogenic Probe Development

A study by Wang, Wang, and Xian (2018) discussed the synthesis of a new fluorescent and chromogenic dual channel signal probe for cyanide ion (CN-) detection using 3-ethyl-2-methylbenzothiazolium iodide. This probe exhibited high selectivity and strong anti-interference capabilities towards CN-, demonstrating its potential in biomedical systems for CN- tracing (Wang, Wang, & Xian, 2018).

Two-Photon Induced Fluorescence

Another study focused on the two-photon induced fluorescence behavior of novel compounds, including a derivative synthesized using a process that might be akin to the synthesis of 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide. The compounds exhibited significant fluorescence under specific laser irradiation, suggesting their potential in advanced imaging technologies (Wu, Tang, Jiang, & Tung, 1999).

Optical Recording Media Development

Kuramoto, Natsukawa, and Asao (1989) investigated the synthesis and characterization of deep-colored squarylium dyes, involving reactions with 3-ethyl-2-methylbenzothiazolium iodide for the development of optical recording media. These dyes absorbed at significantly longer wavelengths, highlighting their utility in optical recording systems (Kuramoto, Natsukawa, & Asao, 1989).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazolium compounds have been studied for their antimicrobial properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

Future research could focus on exploring the properties and potential applications of this compound. This could include studying its reactivity, stability, and possible uses in various fields such as medicine or materials science .

properties

IUPAC Name

N-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.HI/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;/h2-12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYMEXHZDBZCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
Reactant of Route 2
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
Reactant of Route 3
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
Reactant of Route 4
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
Reactant of Route 5
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
Reactant of Route 6
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.